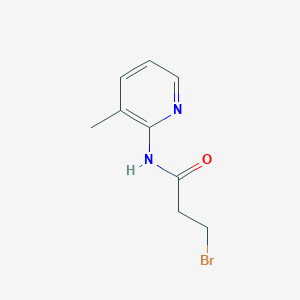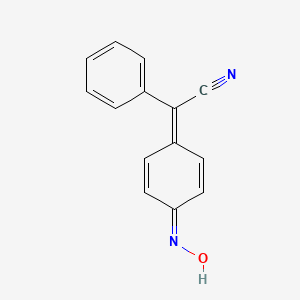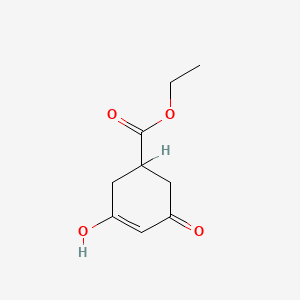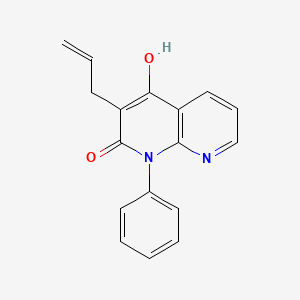
1,8-萘啶-2(1H)-酮,4-羟基-1-苯基-3-(2-丙烯基)-
描述
1,8-Naphthyridin-2(1H)-one, 4-hydroxy-1-phenyl-3-(2-propenyl)-, also known as Olaparib, is a small molecule inhibitor that targets poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in repairing damaged DNA, and Olaparib works by inhibiting PARP activity, leading to accumulation of DNA damage and ultimately cell death in cancer cells. In recent years, Olaparib has gained significant attention as a potential therapeutic agent for various cancers, particularly ovarian and breast cancers.
科学研究应用
抗过敏应用
- 发现了一类新型的抗过敏剂,包括取代的 1,8-萘啶-2(1H)-酮,在动物模型中对过敏性和非过敏性支气管痉挛表现出有效的抑制作用。其机制可能涉及抑制硫化肽白三烯的释放,表明其作为抗过敏剂的潜力 (Sherlock 等人,1988)。
细胞毒性和抗肿瘤应用
- 各种 2-苯基-1,8-萘啶-4(1H)-酮衍生物对各种人类肿瘤细胞系表现出显着的细胞毒性作用,突出了它们作为抗癌剂的潜力。这些化合物对源自肺癌、结肠癌和乳腺癌等实体瘤的细胞特别有效 (Chen 等人,1997)。
合成和改性用于药物开发
- 已经探索了各种 1,8-萘啶-2(1H)-酮衍生物的合成,以改善它们的药物特性和在药物化学中的潜在应用。这包括增强溶解度和药代动力学特性的修饰,这对于开发有效的药物至关重要 (López 等人,2003)。
金属离子络合物的形成
- 1,8-萘啶-2(1H)-酮衍生物被用来与锰、钴、镍、铜和锌形成金属离子络合物。这些络合物通过各种分析方法表征,表明它们在配位化学领域的潜在用途 (Swamy 等人,2006)。
抗菌和抗真菌活性
- 新的 4-芳基-2-(3-(2-(三氟甲基)苯基)-1,8-萘啶-2-基)酞嗪-1(2H)-酮对革兰氏阳性菌和革兰氏阴性菌表现出良好的抗菌活性,对真菌表现出中等的抗真菌活性,表明它们作为抗菌剂的潜力 (Sakram 等人,2019)。
抗炎特性
- 基于 1,8-萘啶-2(1H)-酮骨架的化合物,如 5-苯基咪唑并[4,5-c][1,8]萘啶-4(5H)-酮衍生物,在各种模型中表现出有效的口服抗炎活性。这类化合物表现出的活性与糖皮质激素相当,表明它们作为非甾体抗炎药的潜力 (Suzuki 等人,1992)。
属性
IUPAC Name |
4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUHPJUEBYIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715768 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89108-63-4 | |
| Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


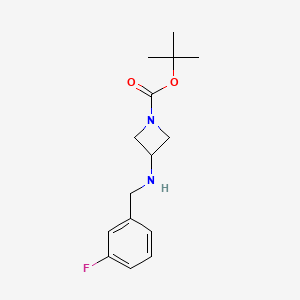
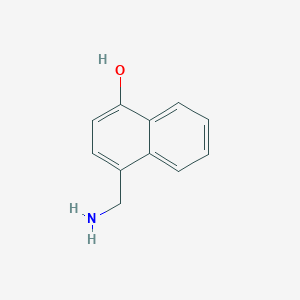


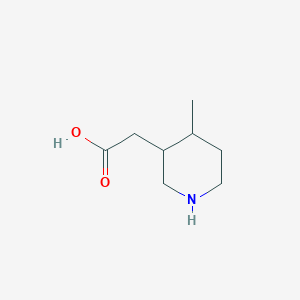
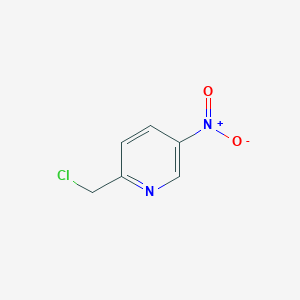
![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)
